molecular formula C22H18ClN3O3 B15021440 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide

Cat. No.: B15021440
M. Wt: 407.8 g/mol
InChI Key: ABEXYVDISIJQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a chlorophenyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form the intermediate 3-chlorobenzylidene anthranilic acid. This intermediate undergoes cyclization in the presence of a dehydrating agent to form the quinazolinone core. The final step involves the acylation of the quinazolinone with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, resulting in the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.

    Chlorophenyl Derivatives: Compounds like 3-chlorophenylacetic acid and 3-chlorophenyl isocyanate contain the chlorophenyl group.

    Methoxybenzamide Derivatives: Compounds such as 3-methoxybenzamide and 3-methoxybenzoic acid share the methoxybenzamide moiety.

Uniqueness: N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the quinazolinone core, chlorophenyl group, and methoxybenzamide moiety in a single molecule allows for a wide range of potential interactions and applications that are not observed in simpler or less complex derivatives.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H18ClN3O3/c1-29-17-7-3-5-14(9-17)21(28)26-22-24-12-18-19(25-22)10-15(11-20(18)27)13-4-2-6-16(23)8-13/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28)

InChI Key

ABEXYVDISIJQNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.